molecular formula C17H21N3O B2594941 (4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 536725-90-3

(4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2594941
CAS No.: 536725-90-3
M. Wt: 283.375
InChI Key: HMDWDKSZBQQGOC-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a pyrazolone ring, a phenyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-methylpiperidine with a suitable pyrazolone precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used reagents include aldehydes or ketones, which react with the pyrazolone derivative in the presence of a base catalyst. The reaction is usually conducted in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process can lead to the formation of various oxidized derivatives, depending on the reaction conditions.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolone or piperidine moieties are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular events that lead to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: shares structural similarities with other pyrazolone derivatives, such as antipyrine and aminopyrine.

    Antipyrine: Known for its analgesic and antipyretic properties.

    Aminopyrine: Used as an analgesic and anti-inflammatory agent.

Uniqueness

What sets this compound apart is its unique combination of a pyrazolone ring with a piperidine moiety, which may confer distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Overview

(4Z)-3-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. This compound's structure features a pyrazolone core linked to a piperidine moiety, suggesting potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with hydrazones derived from pyrazolones. This approach allows for the introduction of various substituents that can modify the biological activity of the resulting compound.

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its pharmacological potential.

Antioxidant Activity

Research has shown that pyrazolone derivatives exhibit significant antioxidant properties. The presence of electron-donating groups in the structure enhances this activity by stabilizing free radicals. This compound's ability to scavenge free radicals may be attributed to its structural features, which allow for effective electron donation.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition of COX enzymes leads to a reduction in the production of pro-inflammatory mediators, thereby alleviating inflammation.

Antimicrobial Properties

Studies indicate that pyrazolone derivatives possess antimicrobial activity against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Case Studies

Several case studies have been documented regarding the biological activity of similar pyrazolone compounds, providing insights into their efficacy and mechanisms:

  • Study on Antioxidant Activity : A study evaluated several pyrazolone derivatives, including those structurally related to this compound. Results indicated that modifications in substituents significantly influenced their antioxidant capacity, with some derivatives exhibiting IC50 values lower than standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazolone derivatives, revealing that compounds similar to this compound effectively reduced edema in animal models when administered at specific dosages .
  • Antimicrobial Activity : A comparative study assessed the antibacterial effects of various pyrazolone derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that structural modifications could enhance efficacy against resistant strains .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
  • Radical Scavenging : Its structure allows it to act as a radical scavenger, contributing to its antioxidant properties.
  • Membrane Disruption : In antimicrobial applications, it may disrupt microbial membranes or interfere with nucleic acid synthesis.

Properties

IUPAC Name

(4Z)-5-methyl-4-[(4-methylpiperidin-1-yl)methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-13-8-10-19(11-9-13)12-16-14(2)18-20(17(16)21)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDWDKSZBQQGOC-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.